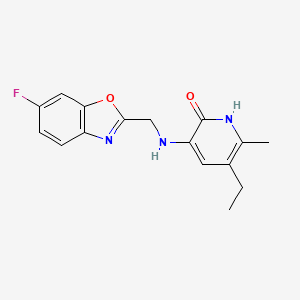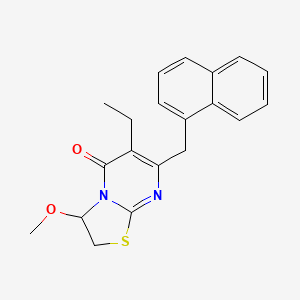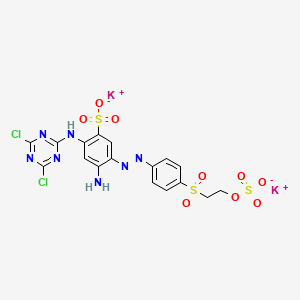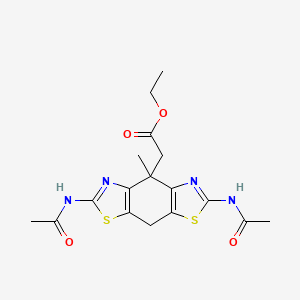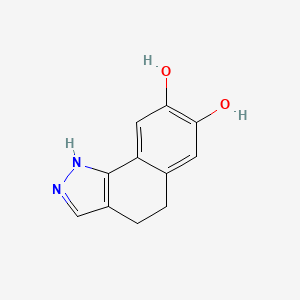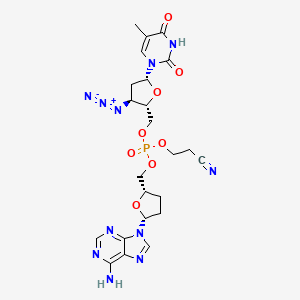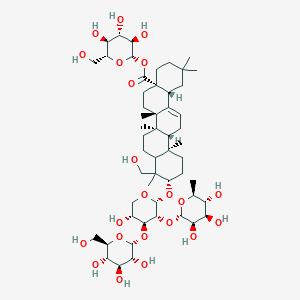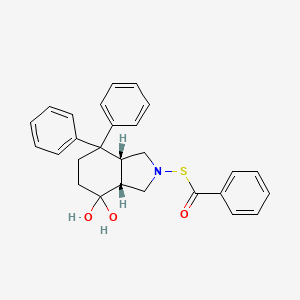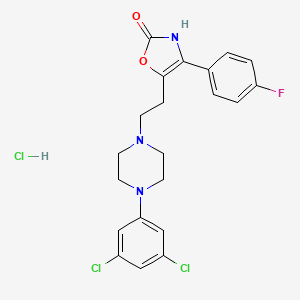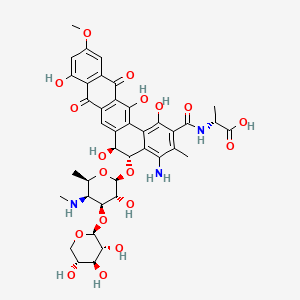
4-Aminopradimicin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminopradimicin A: is a derivative of pradimicin, a class of antibiotics known for their broad-spectrum antifungal properties. Pradimicins are characterized by their unique structure, which includes a dihydrobenzo[a]naphthacenequinone core. These compounds have shown significant potential in treating various fungal infections and have been the subject of extensive research due to their unique mechanism of action and broad-spectrum activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopradimicin A typically involves multiple steps, starting from the basic pradimicin structureThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards. The process may also involve the use of biocatalysts to enhance the efficiency of specific reaction steps .
化学反応の分析
Types of Reactions: 4-Aminopradimicin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinone core, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Amino groups can be introduced or modified through substitution reactions, often using halogenated intermediates
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenated intermediates and nucleophilic reagents are commonly employed under controlled conditions to achieve the desired substitutions
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinone derivatives, while reduction can produce different hydroquinone forms. Substitution reactions typically result in modified pradimicin derivatives with altered biological activities .
科学的研究の応用
4-Aminopradimicin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of pradimicin derivatives.
Biology: Investigated for its antifungal properties and potential use in treating fungal infections.
Medicine: Explored as a potential therapeutic agent for various fungal diseases, including those caused by Candida and Aspergillus species.
Industry: Utilized in the development of new antifungal drugs and as a lead compound for further drug development
作用機序
The mechanism of action of 4-Aminopradimicin A involves its specific binding to terminal D-mannosides on the cell wall of fungi. This binding leads to the formation of a ternary complex consisting of D-mannoside, pradimicin, and calcium, which disrupts the integrity of the fungal cell membrane. This disruption results in the leakage of cellular contents and ultimately the death of the fungal cell .
類似化合物との比較
Pradimicin B: Another pradimicin derivative with similar antifungal properties but different structural modifications.
Benanomicin: A related compound with a similar mechanism of action but distinct structural features.
4-Aminoquinolines: Compounds like chloroquine and amodiaquine, which have different therapeutic applications but share the amino group at the 4-position
Uniqueness: 4-Aminopradimicin A is unique due to its specific mechanism of action involving the formation of a ternary complex with D-mannosides and calcium. This unique binding mode distinguishes it from other antifungal agents and contributes to its broad-spectrum activity .
特性
CAS番号 |
153619-31-9 |
|---|---|
分子式 |
C40H45N3O18 |
分子量 |
855.8 g/mol |
IUPAC名 |
(2R)-2-[[(5S,6S)-4-amino-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H45N3O18/c1-10-19(37(54)43-11(2)38(55)56)31(50)23-21-15(8-16-22(32(21)51)28(47)14-6-13(57-5)7-17(44)20(14)27(16)46)29(48)35(24(23)25(10)41)60-40-34(53)36(26(42-4)12(3)59-40)61-39-33(52)30(49)18(45)9-58-39/h6-8,11-12,18,26,29-30,33-36,39-40,42,44-45,48-53H,9,41H2,1-5H3,(H,43,54)(H,55,56)/t11-,12-,18-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |
InChIキー |
MJWIFCSOCJZNLP-KOIICSSNSA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)N)C)C(=O)N[C@H](C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)N)C)C(=O)NC(C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


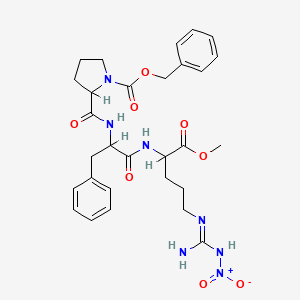
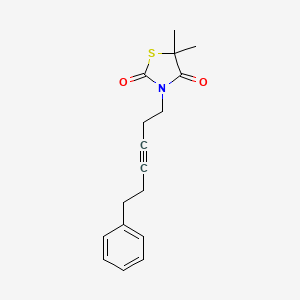
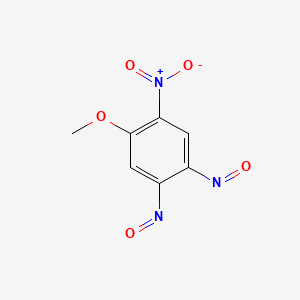
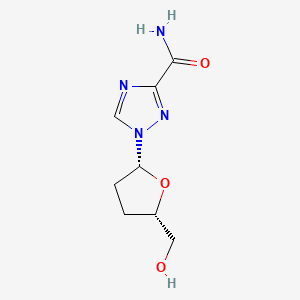
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B12788595.png)
